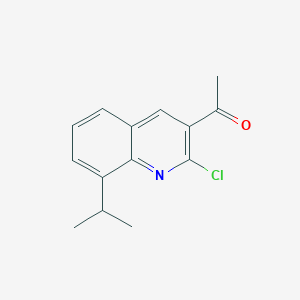
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their antimicrobial and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone can be achieved through regioselective O-alkylation. This involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . The reaction typically takes 20-45 minutes to complete .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
O-alkylation: This reaction is facilitated by silver nanoparticles and involves the formation of an ether bond.
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Silver Nanoparticles: Used as a catalyst for O-alkylation reactions.
DMSO (Dimethyl Sulfoxide): Commonly used as a solvent in these reactions.
Major Products
The major product formed from the O-alkylation reaction is 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone .
Aplicaciones Científicas De Investigación
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroquinoline moiety is known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also targets topoisomerase enzymes.
Uniqueness
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity .
Actividad Biológica
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone, a compound belonging to the quinoline family, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₄ClNO and a molecular weight of 247.72 g/mol. Its structure features a chloro group at the second position and an isopropyl group at the eighth position of the quinoline ring, along with an ethanone functional group. The unique combination of these substituents may enhance its biological activity compared to other quinoline derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess antimicrobial properties. The presence of both chloro and carbonyl groups in this compound may contribute to its effectiveness against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has been observed to induce apoptosis in specific cancer types, although further studies are needed to elucidate its mechanisms.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be crucial in therapeutic contexts where enzyme modulation is desired.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key similarities and differences:
| Compound Name | Structure Features | Similarity Level |
|---|---|---|
| 2-Chloroquinoline | Basic quinoline structure | High |
| 2-Chloro-6-methylquinoline | Methyl substitution at position 6 | Moderate |
| 2-Chloroquinoline-3-carbaldehyde | Aldehyde functional group | Moderate |
| 2-Chloro-8-methylquinoline | Methyl substitution at position 8 | Moderate |
| 2-Chloroquinoline-N,N-dimethylamide | Amide functional group | Low |
This table indicates that while there are compounds with similar structures, the unique combination of chloro and isopropyl groups in this compound may enhance its biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including this specific compound:
- Antiproliferative Studies : In vitro assays have demonstrated that derivatives similar to this compound can significantly reduce cell viability in various cancer cell lines. For example, one study reported a reduction in viability by over 50% at concentrations around 10 μM.
- Mechanistic Investigations : Research has indicated that certain quinoline derivatives can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Understanding these mechanisms is critical for developing potential therapeutic agents.
- Synergistic Effects : Some studies have explored the synergistic effects of combining quinoline derivatives with existing anticancer drugs, suggesting that they may enhance overall efficacy while reducing toxicity.
Propiedades
Fórmula molecular |
C14H14ClNO |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C14H14ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-8H,1-3H3 |
Clave InChI |
CQISFPWRKDVAKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















